
A Technical Guide to the Solubility and Stability
of Niraparib Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Niraparib tosylate hydrate

Cat. No.: B609583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Niraparib tosylate hydrate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP)

enzymes PARP-1 and PARP-2, is a critical therapeutic agent in oncology, particularly for

specific types of ovarian, fallopian tube, and peritoneal cancers.[1][2] As an orally administered

drug, its efficacy and manufacturability are intrinsically linked to its physicochemical properties.

This technical guide provides an in-depth analysis of the solubility and stability of niraparib
tosylate hydrate, offering crucial data and methodologies for professionals in drug

development and research.

Physicochemical Properties
Niraparib tosylate hydrate is a white to off-white, non-hygroscopic crystalline solid. The drug

substance in the approved product ZEJULA® is a monohydrate form.[3][4] It is classified as a

Biopharmaceutics Classification System (BCS) Class II substance, characterized by low

aqueous solubility and high permeability.[4]

Solubility Profile
The solubility of niraparib is a key determinant of its oral bioavailability, which is approximately

73%.[5] Understanding its solubility in various media is essential for formulation development

and predicting its in vivo behavior.
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Niraparib's solubility is noted to be pH-independent below its pKa of 9.95.[6] This suggests

consistent solubility across the physiological pH range of the gastrointestinal tract. Quantitative

solubility data is summarized in the table below.

Solvent/Medium Solubility Notes

Aqueous (Physiological pH) 0.7 mg/mL to 1.1 mg/mL For the free base.[6]

DMSO ~50 mg/mL (97.92 mM)
Requires sonication for

dissolution.[7]

DMSO ~64 mg/mL (~199.8 mM) -

Ethanol ~64 mg/mL -

In Vivo Vehicle 1 ≥ 2.5 mg/mL (4.90 mM)
10% DMSO, 40% PEG300,

5% Tween-80, 45% saline.[7]

In Vivo Vehicle 2 ≥ 2.5 mg/mL (4.90 mM)
10% DMSO, 90% (20% SBE-

β-CD in saline).[7]

In Vivo Vehicle 3 ≥ 2.5 mg/mL (4.90 mM) 10% DMSO, 90% corn oil.[7]

Experimental Protocol: Solubility Determination
While specific internal company protocols for niraparib are proprietary, a general experimental

approach for determining solubility for a BCS Class II compound like niraparib tosylate
hydrate can be outlined. High-Performance Liquid Chromatography (HPLC) is a standard

analytical technique for this purpose.

Objective: To quantify the concentration of niraparib tosylate hydrate in a saturated solution

of a specific solvent or buffer.

Materials:

Niraparib tosylate hydrate reference standard

Selected solvents (e.g., water, phosphate buffers of various pH, DMSO)

HPLC system with UV detector
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Analytical column (e.g., C8 or C18)

Volumetric flasks, pipettes, and syringes with appropriate filters

Shaker or rotator at a controlled temperature

Methodology:

Preparation of Standard Solutions: A series of standard solutions of niraparib with known

concentrations are prepared in a suitable solvent (e.g., acetonitrile or a mobile phase

component) to generate a calibration curve.[8][9]

Sample Preparation (Equilibrium Solubility Method): An excess amount of niraparib tosylate
hydrate is added to a known volume of the desired solvent in a sealed vial.

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C or 37°C)

for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An

aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter

(e.g., 0.22 µm PVDF) to remove undissolved solids.

Dilution: The clear filtrate is appropriately diluted with the mobile phase to fall within the

concentration range of the calibration curve.

HPLC Analysis: The diluted sample is injected into the HPLC system. The concentration is

determined by comparing the peak area of the analyte to the calibration curve generated

from the standard solutions.

Below is a logical workflow for this process.
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Workflow for Solubility Determination

Stability Profile
The stability of niraparib tosylate monohydrate is crucial for ensuring its quality, safety, and

efficacy throughout its shelf life. Forced degradation studies are performed to identify potential
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degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies
Forced degradation studies have shown that niraparib tosylate monohydrate is a stable

compound in the solid state. It exhibits notable stability in acidic and basic aqueous solutions

but is susceptible to degradation under oxidative conditions. The compound is not considered

to be photosensitive.

Condition Observation

Heat Stable in solid state.

Light Not photosensitive.

Acidic (Aqueous) No significant degradation.

Basic (Aqueous) No significant degradation.

Oxidative (Aqueous) Degrades.

Formulation Stability
Stability studies on capsule formulations containing niraparib tosylate monohydrate have

demonstrated good long-term stability.[6] For example, capsules stored at various conditions

(5°C, 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) showed minimal formation of

impurities, with less than 0.05% wt/wt present after 3 months of storage.[6]

Experimental Protocol: Stability-Indicating HPLC
Method
A stability-indicating analytical method is essential to separate and quantify the active

pharmaceutical ingredient (API) from its degradation products. Several HPLC and UPLC

methods have been developed for niraparib.[8][10][11][12]

Objective: To develop and validate an HPLC method capable of resolving niraparib from its

potential impurities and degradation products.

Instrumentation and Conditions (Example):[8][9]
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HPLC System: Agilent 1260 Infinity II or equivalent.[8]

Column: Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5µm).[8][9]

Mobile Phase: A mixture of 0.1% Formic Acid and Acetonitrile (60:40, v/v).[8][9]

Flow Rate: 0.5 mL/min.[8][9]

Column Temperature: 30°C.[8][9]

Injection Volume: 10 µL.[8]

Detector: UV-visible detector at 240 nm.[8][9]

Methodology:

Forced Degradation Sample Preparation: Niraparib is subjected to stress conditions (e.g.,

acid hydrolysis with HCl, base hydrolysis with NaOH, oxidation with H₂O₂, thermal stress,

and photolytic stress) for a defined period.

Sample Analysis: The stressed samples, along with an unstressed control, are diluted and

injected into the HPLC system.

Method Validation: The method is validated according to ICH guidelines. This includes

assessing specificity (peak purity analysis to ensure no co-eluting peaks), linearity, accuracy,

precision (repeatability and intermediate precision), limit of detection (LOD), limit of

quantification (LOQ), and robustness.[10][12] For instance, one study demonstrated linearity

over a concentration range of 40 to 60 µg/mL with a high coefficient of determination (R² =

0.9998).[9]

Mechanism of Action and Signaling Pathway
Niraparib's therapeutic effect is derived from its potent inhibition of PARP-1 and PARP-2,

enzymes central to the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair

(BER) pathway.[1][5][13]

In cancer cells with defects in other DNA repair mechanisms, such as Homologous

Recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated repair
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becomes synthetically lethal.[13][14] Unrepaired SSBs accumulate and are converted into toxic

double-strand breaks (DSBs) during DNA replication.[13] Without a functional HR pathway to

repair these DSBs, the cell undergoes apoptosis.[2][13] Furthermore, niraparib can "trap" the

PARP enzyme on the DNA, forming a cytotoxic PARP-DNA complex that further contributes to

cell death.[13] Recent studies also suggest that niraparib can interfere with the SRC/STAT3

signaling pathway, increasing apoptosis in tumor cells regardless of their BRCA mutation

status.[15]
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Niraparib tosylate hydrate is a stable crystalline solid with low, pH-independent aqueous

solubility, consistent with its BCS Class II designation. Its stability profile indicates susceptibility

primarily to oxidative degradation, a critical consideration for manufacturing and storage. The

development of robust, stability-indicating analytical methods is paramount for ensuring the

quality control of this important anticancer agent. A thorough understanding of these core

physicochemical properties is essential for the formulation scientists and researchers working

to optimize its therapeutic delivery and expand its clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-niraparib-tosylate
https://www.urology-textbook.com/niraparib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9618811/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9618811/
https://www.benchchem.com/product/b609583#niraparib-tosylate-hydrate-solubility-and-stability-properties
https://www.benchchem.com/product/b609583#niraparib-tosylate-hydrate-solubility-and-stability-properties
https://www.benchchem.com/product/b609583#niraparib-tosylate-hydrate-solubility-and-stability-properties
https://www.benchchem.com/product/b609583#niraparib-tosylate-hydrate-solubility-and-stability-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609583?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

